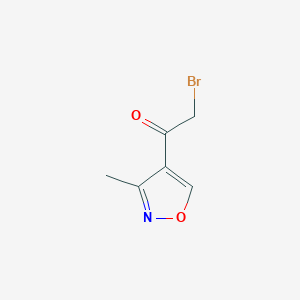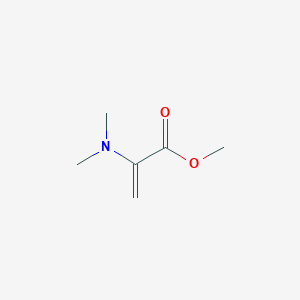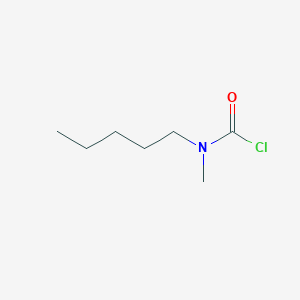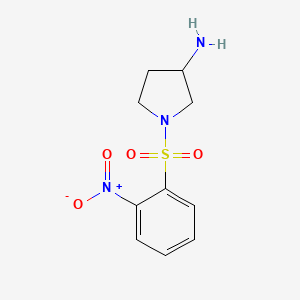
4-(Hydroxymethyl)-N-methylbenzamide
Overview
Description
4-(Hydroxymethyl)-N-methylbenzamide, also known as Triclosan, is a synthetic compound that has been widely used as an antibacterial and antifungal agent in various consumer products, including soaps, toothpaste, and cosmetics. This compound was first introduced in the 1970s and has since become a key ingredient in many personal care products due to its effectiveness in killing bacteria and fungi.
Scientific Research Applications
Metabolic Conversion and Stability
4-(Hydroxymethyl)-N-methylbenzamide, identified as a metabolite of N,N-dimethylbenzamide, is notable for its role in metabolic conversion processes. Studies have shown that this compound, along with other N-(hydroxymethyl) compounds, are produced during oxidative metabolism, indicating its significance in biochemical pathways (Ross et al., 1983). Furthermore, its metabolic conversion from N,N-dimethylbenzamides in liver microsomes has been observed, suggesting its importance in liver metabolism (Constantino et al., 1992).
Structural Analysis and Molecular Interactions
The structural properties of 4-(Hydroxymethyl)-N-methylbenzamide have been explored in various studies. For example, research on the conformations and properties of cavitand molecules has shed light on the selective recognition capabilities of similar compounds, highlighting the potential for targeted molecular interactions (Choi et al., 2005). Additionally, the compound's synthesis and characterization, including its potential for metal-catalyzed C–H bond functionalization reactions, have been documented, emphasizing its versatility in chemical synthesis (Al Mamari & Al Lawati, 2019).
Role in Peptide Synthesis and Analytical Chemistry
The compound has also been utilized in the context of peptide synthesis, where it serves as a starting material for producing peptide esters and amides, demonstrating its utility in the synthesis of complex biological molecules (Nicolás et al., 1992). In addition, its application in repellent effectiveness studies against mosquito vectors, which can have implications in disease control and public health, has been reported (Frances et al., 1996).
Spectroscopic Studies and Molecular Properties
Spectroscopic studies of compounds like 4-(Hydroxymethyl)-N-methylbenzamide have provided insights into their molecular properties. For instance, investigations into the structures of monomeric and dimeric forms of similar compounds using DFT calculations have offered valuable information on their electronic structures and intramolecular hydrogen bond properties, which are crucial for understanding their chemical behavior (Ramesh et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-(Hydroxymethyl)-N-methylbenzamide is Trypsin-3 . Trypsin-3 is a serine protease that plays a crucial role in various biological processes, including digestion and cellular signaling.
Mode of Action
It’s likely that the compound interacts with the active site of the enzyme, potentially inhibiting its activity . This interaction could lead to changes in the enzyme’s function, affecting the biological processes it is involved in.
properties
IUPAC Name |
4-(hydroxymethyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)8-4-2-7(6-11)3-5-8/h2-5,11H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAPJUGRVPQRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603369 | |
| Record name | 4-(Hydroxymethyl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-N-methylbenzamide | |
CAS RN |
251988-35-9 | |
| Record name | 4-(Hydroxymethyl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















